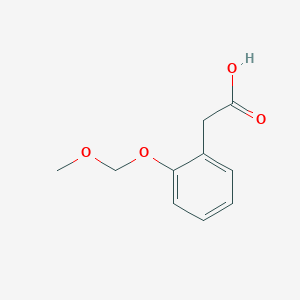

(2-Methoxymethoxyphenyl)acetic acid

Description

(2-Methoxymethoxyphenyl)acetic acid is a substituted phenylacetic acid derivative featuring a methoxymethoxy (-OCH2OCH3) group at the ortho position of the benzene ring. This structural motif confers unique physicochemical properties, such as altered solubility and reactivity, compared to simpler methoxy-substituted analogs.

Properties

Molecular Formula |

C10H12O4 |

|---|---|

Molecular Weight |

196.20 g/mol |

IUPAC Name |

2-[2-(methoxymethoxy)phenyl]acetic acid |

InChI |

InChI=1S/C10H12O4/c1-13-7-14-9-5-3-2-4-8(9)6-10(11)12/h2-5H,6-7H2,1H3,(H,11,12) |

InChI Key |

BGXOZCAXUDBNEC-UHFFFAOYSA-N |

Canonical SMILES |

COCOC1=CC=CC=C1CC(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features, molecular formulas, and molecular weights of (2-Methoxymethoxyphenyl)acetic acid and related compounds:

Key Observations :

- For example, 2-methoxyphenylacetic acid is more lipophilic than its 3-methoxy isomer due to steric and electronic effects .

This compound

- Methoxymethylation : Diazomethane-mediated alkylation of 2-hydroxyphenylacetic acid, followed by protection with methoxymethyl chloride .

- Multicomponent Reactions : As seen in benzofuran derivatives (e.g., ), Meldrum’s acid and glyoxals could facilitate one-pot cyclization and functionalization .

Related Compounds

- 2-Methoxyphenylacetic Acid: Synthesized via diazomethane methylation of 2-hydroxyphenylacetic acid in ethyl ether/methanol (99% yield) .

- Methoxy(2-methoxyphenyl)acetic Acid : Likely involves sequential methoxylation or ester hydrolysis of pre-functionalized intermediates .

Preparation Methods

Protection of Phenolic Hydroxyl Groups

2-Hydroxyphenylacetic acid is synthesized via hydrolysis of (2-chlorophenyl)acetic acid using NaOH and CuSO₄ at 180°C (yield: 93–96%). The hydroxyl group is then protected with MOM chloride under basic conditions (e.g., NaH or DIEA):

This method mirrors esterification strategies observed in nitration and diazotization reactions, where protecting groups stabilize intermediates during harsh conditions.

Oxidation of Acetophenone Derivatives

Alternatively, MOM-protected acetophenone can be oxidized to the carboxylic acid using KMnO₄ or CrO₃. Patent CN103922924A demonstrates ketone oxidation with KMnO₄ in acidic media (yield: 75–80%), a method adaptable to MOM-protected substrates.

Hydrolysis of Esters and Nitriles

Ester hydrolysis is a robust route for carboxylic acid synthesis. Ethyl or tert-butyl esters of this compound can be saponified under acidic or basic conditions.

tert-Butyl Ester Hydrolysis

As shown in CN103664701A, bromoacetic acid tert-butyl ester reacts with amines under basic conditions, followed by HCl-mediated hydrolysis (yield: 63–75%). Adapting this to MOM-protected phenols:

This approach avoids side reactions by temporally masking the carboxylic acid as an ester.

Nitrile Hydrolysis

Oxidation of Alcohols and Aldehydes

Primary alcohols or aldehydes can be oxidized to carboxylic acids using KMnO₄, Jones reagent, or TEMPO/NaClO. For example, oxidizing 2-(2-methoxymethoxyphenyl)ethanol:

Patent US5221772A highlights the role of CuSO₄ in facilitating such oxidations at elevated temperatures (180°C), though yields depend on substrate stability.

Comparative Analysis of Methodologies

Recent Advances and Optimizations

Recent patents emphasize solvent optimization and catalyst recycling. For instance:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2-Methoxymethoxyphenyl)acetic acid, and what reaction conditions optimize yield?

- Methodology :

- Nucleophilic substitution : Start with 2-methoxyphenol derivatives and chloroacetic acid in the presence of a base (e.g., NaOH) to form the ester intermediate, followed by hydrolysis to the carboxylic acid .

- Protection/deprotection strategies : Use methoxymethyl (MOM) protecting groups during synthesis to prevent unwanted side reactions. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) .

- Key parameters : Optimize reaction temperature (70–90°C) and stoichiometry (1:1.2 molar ratio of phenol to chloroacetic acid) to achieve yields >75% .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Analytical techniques :

- X-ray crystallography : Resolve molecular conformation (e.g., dihedral angles between aromatic and acetic acid moieties) and hydrogen-bonding networks (e.g., O–H⋯O dimers) .

- Spectroscopy : Use and NMR to confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm) and FT-IR for carboxylic acid C=O stretching (~1700 cm) .

- Mass spectrometry : LC-MS/MS (ESI-QTOF) to verify molecular ion peaks (e.g., [M+H]+ at m/z 209) and fragmentation patterns .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Hazard mitigation :

- Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis .

- Personal protective equipment (PPE) : Wear nitrile gloves and safety goggles to prevent skin/eye contact, as the compound may cause irritation .

- Spill management : Absorb spills with inert materials (e.g., sand) and neutralize residues with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can synthetic routes be optimized to enhance enantiomeric purity for chiral derivatives of this compound?

- Chiral resolution strategies :

- Asymmetric catalysis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during esterification to control stereochemistry at the α-carbon .

- Chromatographic separation : Use chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases to isolate enantiomers (>99% ee) .

- Crystallization-induced dynamic resolution (CIDR) : Leverage differential solubility of diastereomeric salts (e.g., with L-tartaric acid) .

Q. What experimental approaches validate the biological activity of this compound derivatives?

- Bioactivity assays :

- Antimicrobial testing : Perform broth microdilution assays (MIC values) against S. aureus and E. coli .

- Anti-inflammatory screening : Measure COX-2 inhibition using ELISA kits and compare to ibuprofen as a positive control .

- Cytotoxicity profiling : Use MTT assays on human cell lines (e.g., HEK293) to assess IC values and selectivity indices .

Q. How can contradictory data on structure-activity relationships (SAR) be resolved for this compound class?

- Data reconciliation framework :

- Meta-analysis : Compare biological results across studies, controlling for variables like solvent (DMSO vs. water) and cell passage number .

- Computational modeling : Perform QSAR studies using Gaussian09 to correlate electronic parameters (e.g., HOMO-LUMO gaps) with activity trends .

- Crystallographic validation : Cross-reference observed hydrogen-bonding motifs with in vitro activity to identify pharmacophoric features .

Q. What computational methods predict the pharmacokinetic properties of this compound analogs?

- In silico strategies :

- Molecular dynamics (MD) simulations : Use GROMACS to assess membrane permeability (logP) and binding stability to serum albumin .

- ADMET prediction : Employ SwissADME to estimate bioavailability (%F), CYP450 inhibition, and hERG channel liability .

- Docking studies : Target enzymes like COX-2 (PDB ID: 5KIR) with AutoDock Vina to prioritize analogs for synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.